4-Amino-6-chloropyridazin-3(2H)-one

Synthetic Chemistry Process Chemistry Heterocycle Synthesis

Ensure synthetic efficiency with this validated pyridazin-3(2H)-one scaffold. Its orthogonal reactivity (SNAr at C6; derivatization at C4) enables rapid SAR exploration and is critical for accessing sulfachlorpyridazine analogs. Avoid inefficient routes with generic analogs.

Molecular Formula C4H4ClN3O
Molecular Weight 145.55 g/mol
CAS No. 14704-64-4
Cat. No. B1282851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-chloropyridazin-3(2H)-one
CAS14704-64-4
Molecular FormulaC4H4ClN3O
Molecular Weight145.55 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NN=C1Cl)N
InChIInChI=1S/C4H4ClN3O/c5-3-1-2(6)4(9)8-7-3/h1H,(H2,6,7)(H,8,9)
InChIKeyYCDHHCBUUAGKAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Insight: 4-Amino-6-chloropyridazin-3(2H)-one (CAS 14704-64-4) as a Bifunctional Pyridazinone Scaffold


4-Amino-6-chloropyridazin-3(2H)-one (CAS: 14704-64-4) is a bifunctional heterocyclic building block featuring a pyridazin-3(2H)-one core substituted with a nucleophilic 4-amino group and an electrophilic 6-chloro group . Its molecular formula is C4H4ClN3O, with a molecular weight of 145.55 g/mol and a melting point of approximately 285 °C . The combination of reactive handles makes this compound a versatile scaffold in medicinal chemistry and agrochemical research, serving as a key intermediate for the construction of more complex pyridazinone-containing molecules [1].

4-Amino-6-chloropyridazin-3(2H)-one Selection Guide: Why Generic Pyridazinone Interchangeability is Not Viable


Substituting 4-Amino-6-chloropyridazin-3(2H)-one with a generic pyridazinone analog is not advisable for critical synthetic applications. While compounds like 6-chloropyridazin-3(2H)-one (CAS: 19064-67-6) [1] or 4-amino-3(2H)-pyridazinone (CAS: 55271-46-0) share the core heterocycle, they lack the specific bifunctional reactivity. The unique combination of an amino group at the 4-position and a chlorine at the 6-position is essential for specific downstream transformations . For instance, the 6-chloro substituent is a key reactive handle for nucleophilic aromatic substitution (SNAr), while the 4-amino group can be further functionalized via diazotization or alkylation. Procuring a non-specific analog would render established synthetic routes, such as those leading to sulfachlorpyridazine derivatives or other patented pyridazinone therapeutics, either impossible or highly inefficient .

Quantitative Differentiation Evidence: 4-Amino-6-chloropyridazin-3(2H)-one in Synthesis and Bioactivity


Synthetic Utility: A High-Yield Route to Deprotected 4-Amino-6-chloropyridazin-3(2H)-one

A scalable synthetic route from 3,6-dichloropyridazin-4-amine yields 4-Amino-6-chloropyridazin-3(2H)-one with a 73% isolated yield . This demonstrates the compound's accessibility as a well-defined intermediate and highlights a reliable, high-yielding method for its preparation.

Synthetic Chemistry Process Chemistry Heterocycle Synthesis

Building Block Comparison: Chloro-Substituent Enables SNAr Derivatization

The 6-chloro substituent in 4-Amino-6-chloropyridazin-3(2H)-one is a crucial leaving group for SNAr reactions, a reactivity not shared by dechlorinated analogs. For instance, the downstream conversion of this compound to 4-amino-3(2H)-pyridazinone (CAS: 55271-46-0) involves the reductive removal of this chlorine atom, highlighting its utility as a point of diversification. This specific reactivity is absent in the final dechlorinated product .

Medicinal Chemistry Structure-Activity Relationship Nucleophilic Substitution

Bioactivity Comparison: Pyridazin-3-one Core Shows Affinity for Adenosine A1 Receptors

While specific bioactivity data for the target compound 4-Amino-6-chloropyridazin-3(2H)-one is not available, a closely related analog demonstrates clear receptor binding. A compound where the 6-chloro-pyridazin-3(2H)-one group is linked to an adenosine scaffold via a two-carbon chain exhibited 'good affinity' for the A1 adenosine receptor, with a Ki value of 6.6 nM [1]. This provides class-level evidence that the 6-chloro-pyridazin-3(2H)-one substructure is a competent pharmacophore for modulating this important therapeutic target.

Pharmacology GPCR Biology Adenosine Receptor

Targeted Applications of 4-Amino-6-chloropyridazin-3(2H)-one in Drug Discovery and Agrochemical Research


Adenosine A1 Receptor Modulator Design

Based on class-level evidence demonstrating that 6-chloro-pyridazin-3(2H)-one-containing analogs exhibit affinity for the A1 adenosine receptor [1], 4-Amino-6-chloropyridazin-3(2H)-one is a strategic starting material for synthesizing novel ligands targeting this receptor. The presence of both the 6-chloro and 4-amino groups provides two distinct vectors for chemical diversification, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) around this validated pharmacophore.

Interleukin-1β (IL-1β) Inhibitor Development

The broader pyridazin-3-one class has been established as a privileged scaffold for inhibiting interleukin-1β (IL-1β) production, a validated target for inflammatory and autoimmune diseases [2]. 4-Amino-6-chloropyridazin-3(2H)-one serves as a versatile and synthetically accessible entry point for the generation of new chemical matter within this important therapeutic class. Its high-yield synthesis ensures a reliable supply for iterative medicinal chemistry campaigns.

Dual-Functional Building Block for Parallel Synthesis

The compound's well-defined, high-yielding synthesis (73% isolated yield) and its unique orthogonal reactivity (an amine and a chlorine atom) make it an ideal substrate for parallel synthesis and library generation. The 6-chloro group can be substituted with a variety of nucleophiles (amines, alcohols, thiols) in the first step, followed by functionalization of the 4-amino group (e.g., amide coupling, reductive amination) in a second step. This allows for the rapid, efficient creation of diverse small molecule libraries for hit identification and lead optimization.

Synthesis of Sulfachlorpyridazine Analogs and Metabolites

This compound is a documented key intermediate in the synthesis pathway for 4-amino-3(2H)-pyridazinone , which is the core scaffold for sulfachlorpyridazine, a veterinary sulfonamide antibiotic. Researchers developing new analogs, deuterated versions, or studying the metabolism of this antibiotic class rely on 4-Amino-6-chloropyridazin-3(2H)-one as a critical starting point to access the functionalized pyridazinone nucleus.

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